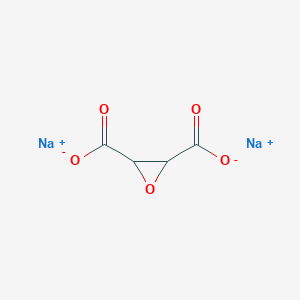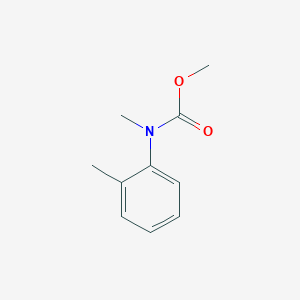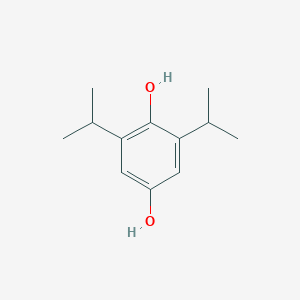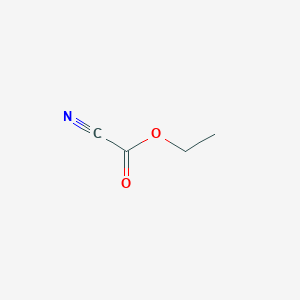
乙基(S)-4-氰基-3-羟基丁酸酯
概述
描述
Ethyl (S)-4-cyano-3-hydroxybutyrate is an organic compound with the molecular formula C7H11NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
科学研究应用
Ethyl (S)-4-cyano-3-hydroxybutyrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl (S)-4-cyano-3-hydroxybutyrate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cyanide ion in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:
Temperature: Moderate temperatures (20-50°C)
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile
Catalysts: Bases such as sodium ethoxide or potassium carbonate
Industrial Production Methods: In an industrial setting, the production of Ethyl (S)-4-cyano-3-hydroxybutyrate may involve continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysts can enhance the efficiency of the reaction, and the process is often optimized for large-scale production.
化学反应分析
Types of Reactions: Ethyl (S)-4-cyano-3-hydroxybutyrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the cyano group to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).
Substitution: Sodium azide (NaN3) or other nucleophiles in polar solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism by which Ethyl (S)-4-cyano-3-hydroxybutyrate exerts its effects involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity and biochemical pathways, making the compound valuable in medicinal chemistry.
相似化合物的比较
Ethyl (S)-4-cyano-3-hydroxybutyrate can be compared with other similar compounds such as:
Ethyl 4-cyano-3-hydroxybutyrate: The non-chiral version of the compound.
Methyl (S)-4-cyano-3-hydroxybutyrate: Similar structure but with a methyl ester group instead of an ethyl ester.
4-Cyano-3-hydroxybutyric acid: The free acid form of the compound.
Uniqueness: The chiral nature of Ethyl (S)-4-cyano-3-hydroxybutyrate makes it unique, as it can interact with biological systems in a stereospecific manner, which is crucial for its potential pharmaceutical applications.
属性
IUPAC Name |
ethyl (3S)-4-cyano-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQFROBMBSKWQY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427305 | |
| Record name | Ethyl (S)-4-cyano-3-hydroxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312745-91-8 | |
| Record name | Ethyl (S)-4-cyano-3-hydroxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
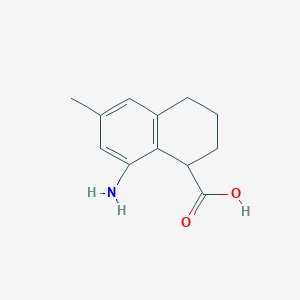


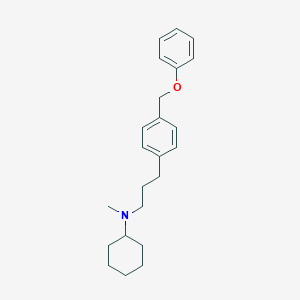

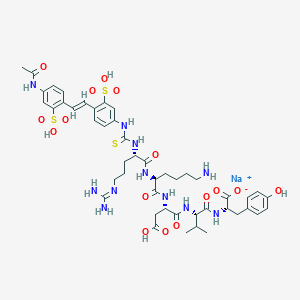
![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)

